Superior Radiochemical Yield in F-18 Labeling Enabled by Ortho-Fluoro and Para-Iodo Substituent Synergy
2-Fluoro-5-iodobenzyl bromide was a key intermediate in the four-step radiosynthesis of the PET tracer N-[2-[F-18]fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide [1]. The initial step, a nucleophilic aromatic substitution of [F-18]fluoride for a trimethylammonium group on a precursor, achieved a remarkably high radiochemical yield (RCY) of >90% under mild conditions (room temperature, <10 minutes) [1]. This efficiency is directly attributed to the presence of two electron-withdrawing groups (a nitrile and a carbonyl) which are strategically positioned on the benzophenone core; the 2-fluoro and 5-iodo substitution pattern on the precursor's benzyl ring is crucial for achieving this electronic configuration [1].
| Evidence Dimension | Radiochemical Yield of [F-18] Nucleophilic Aromatic Substitution Step |
|---|---|
| Target Compound Data | >90% RCY (room temperature, <10 min) |
| Comparator Or Baseline | N/A (No direct comparison provided) |
| Quantified Difference | N/A |
| Conditions | [F-18]Fluoride for trimethylammonium substitution on a complex benzophenone precursor. |
Why This Matters
This high RCY is critical for the practical and cost-effective production of PET tracers, where F-18 has a short half-life (110 minutes); the specific halogen pattern on the benzyl ring is essential for constructing the precursor that enables this efficient reaction.
- [1] Li, Z., Ding, Y. S., Gifford, A. N., Fowler, J. S., & Gatley, S. J. (2003). Synthesis of Structurally Identical Fluorine-18 and Iodine Isotope Labeling Compounds for Comparative Imaging. Bioconjugate Chemistry, 14(2), 287–294. View Source
